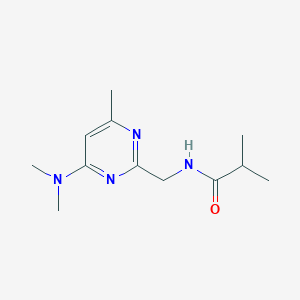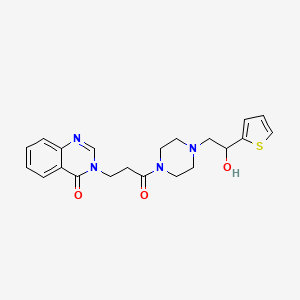
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-dimethylaminopyridine (dmap), act as non-selective agonists at most or all of the serotonin receptors .
Mode of Action
For instance, DMAP, a derivative of pyridine, is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . This basicity makes DMAP a useful nucleophilic catalyst for a variety of reactions .
Biochemical Pathways
It is known that dmap and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .
Pharmacokinetics
It is known that the protonation degree of dmap derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of dmap with pentafluoropyridine, has a significant impact of temperature . This could potentially affect the bioavailability of the compound.
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the protonation degree of DMAP derivatives has been found to be significantly impacted by temperature . This suggests that the compound’s action, efficacy, and stability could be influenced by the environmental conditions.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8(2)12(17)13-7-10-14-9(3)6-11(15-10)16(4)5/h6,8H,7H2,1-5H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQNEWOVYDVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3007931.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)
![3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride](/img/structure/B3007934.png)
![1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one](/img/structure/B3007935.png)




![Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone](/img/structure/B3007942.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)

![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)

